(R)-2-ethylcyclopentanone
CAS No.: 71049-87-1
Cat. No.: VC7309287
Molecular Formula: C7H12O
Molecular Weight: 112.172
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71049-87-1 |
---|---|
Molecular Formula | C7H12O |
Molecular Weight | 112.172 |
IUPAC Name | (2R)-2-ethylcyclopentan-1-one |
Standard InChI | InChI=1S/C7H12O/c1-2-6-4-3-5-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1 |
Standard InChI Key | PPTKUTYPOKHBTL-ZCFIWIBFSA-N |
SMILES | CCC1CCCC1=O |
Introduction
Chemical Identity and Structural Properties
(R)-2-Ethylcyclopentanone is defined by its IUPAC name, (2R)-2-ethylcyclopentan-1-one, and bears the CAS Registry Number 71049-87-1 . Its stereochemistry is confirmed by the Cahn-Ingold-Prelog priority rules, with the ethyl group occupying the R-configuration at the chiral center. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 112.172 g/mol | |
SMILES Notation | CCC1CCCC1=O | |
InChI Key | PPTKUTYPOKHBTL-ZCFIWIBFSA-N | |
PubChem CID | 12546143 |
The compound’s structure features a cyclopentanone backbone with an ethyl group at the chiral C2 position, influencing its reactivity and physical properties. Notably, the NIST WebBook lists a related compound, 2-ethylcyclopentanone (CAS 4971-18-0), which lacks stereochemical specification and likely represents a racemic mixture or planar analog .
Synthesis and Stereochemical Control
Radical Cyclization Pathways
Studies on alk-5-enoyl radicals demonstrate that 5-exo-trig and 6-endo-trig cyclizations can form cyclopentanone derivatives . For example, hex-5-enoyl radicals undergo ring closure to produce 2-substituted cyclopentanones, with selectivity governed by transition-state energetics . Applying these principles, the ethyl substituent in (R)-2-ethylcyclopentanone could arise from a pre-installed ethyl group in the enoyl precursor, followed by stereocontrolled radical cyclization.
Spectroscopic Characterization
Mass Spectrometry
The NIST Mass Spectrometry Data Center provides a reference spectrum for 2-ethylcyclopentanone (CAS 4971-18-0), showing a base peak at m/z 112 corresponding to the molecular ion . Fragmentation patterns include losses of (29 Da) and (28 Da), yielding ions at m/z 83 and m/z 84, respectively . While this data pertains to the non-chiral analog, it offers a benchmark for interpreting the mass spectrum of the (R)-enantiomer.
Nuclear Magnetic Resonance (NMR)
Though experimental NMR data for (R)-2-ethylcyclopentanone is unavailable, predictive models suggest the following signals:
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NMR: A triplet (~1.0 ppm) for the ethyl CH, a multiplet (~1.5–2.5 ppm) for cyclopentane protons, and a downfield singlet (~2.8 ppm) for the carbonyl-adjacent proton.
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NMR: A carbonyl carbon at ~215 ppm, with cyclopentane carbons between 20–40 ppm and the ethyl CH/CH at ~25 ppm (CH) and ~10 ppm (CH) .
Applications in Organic Synthesis
(R)-2-Ethylcyclopentanone’s chiral structure makes it a candidate for asymmetric catalysis and pharmaceutical intermediates. For example:
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Chiral Auxiliaries: The ketone group can act as a directing group in stereoselective alkylation or aldol reactions .
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Natural Product Synthesis: Similar cyclopentanone derivatives are precursors to terpenoids and prostaglandins .
Recent Advances and Future Directions
The 2024 ACS study on dirhodium catalysts highlights trends in low-catalyst-loading cyclopropanations, which could reduce costs for synthesizing chiral cyclopentanones . Additionally, the 2007 findings on radical cyclizations suggest opportunities for stereocontrolled one-pot syntheses . Future research should explore enzymatic resolutions or chiral pool strategies to enhance enantiomeric excess in (R)-2-ethylcyclopentanone production.
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